molecular formula C8H16ClNO2 B13513965 1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers

1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers

Katalognummer: B13513965
Molekulargewicht: 193.67 g/mol
InChI-Schlüssel: JBAAUBVTMNGEIN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride, Mixture of diastereomers, is a chemical compound with a complex structure that includes a hexahydro-furo-pyran ring system. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities.

Vorbereitungsmethoden

The synthesis of 1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the correct formation of the desired diastereomers.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to separate the diastereomers effectively.

Analyse Chemischer Reaktionen

1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride can be compared with other similar compounds, such as:

    2H-Pyran-2-acetonitrile, tetrahydro-5-[2-[(1R)-1-hydroxyethyl]-1H-furo[3,2-b]imidazo[4,5-d]pyridin-1-yl]-, (2R,5S): This compound has a similar ring structure but different functional groups.

    1-(Tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride: Another compound with a related pyran ring system but different substituents.

The uniqueness of 1-{hexahydro-2H-furo[3,4-b]pyran-2-yl}methanamine hydrochloride lies in its specific ring structure and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C8H16ClNO2

Molekulargewicht

193.67 g/mol

IUPAC-Name

3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b]pyran-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c9-3-7-2-1-6-4-10-5-8(6)11-7;/h6-8H,1-5,9H2;1H

InChI-Schlüssel

JBAAUBVTMNGEIN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC2C1COC2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.